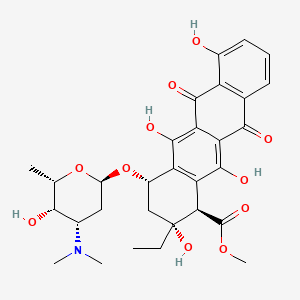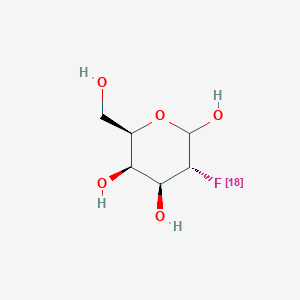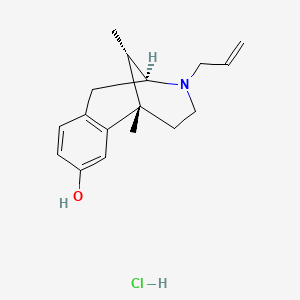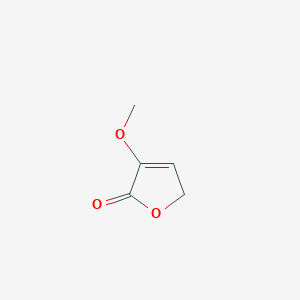
Maltosan
Vue d'ensemble
Description
Maltosan, also known as this compound, is a useful research compound. Its molecular formula is C12H20O10 and its molecular weight is 324.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Source d'énergie dans les cultures sans protéines
Le maltosan, ou maltose, a été utilisé comme source d'énergie dans les cultures sans protéines CHO-K1 pour améliorer la production d'anticorps monoclonal recombinant . Cette application est intéressante car le transporteur du maltose dans les cellules de mammifères n'a pas été découvert à ce jour. L'utilisation du maltose peut théoriquement augmenter la teneur en glucides du milieu de culture et diminuer la production de lactate .
Croissance cellulaire
Le this compound s'est avéré soutenir une croissance cellulaire raisonnable lorsqu'il est utilisé à des concentrations plus élevées . Cela en fait une alternative potentielle au glucose, qui est couramment utilisé comme source de glucides dans les cultures cellulaires sans sérum .
Production d'anticorps monoclonal recombinant
La supplémentation en this compound a été évaluée dans la production d'un anticorps monoclonal recombinant en cultures discontinues et en cultures en fed-batch, démontrant des améliorations du titre d'anticorps monoclonal recombinant de 15 % et 23 % respectivement .
Analyse des profils de glycosylation
Les profils de glycosylation des anticorps ont été analysés lorsque le this compound a été utilisé dans la culture . Ceci est important car les cultures cellulaires de mammifères sont couramment utilisées pour la fabrication de produits glycoprotéiques recombinants en raison de leur capacité à plier les protéines complexes et à ajouter des glycanes de type humain aux glycoprotéines .
Recherche sur les matériaux biomédicaux
Le this compound a été progressivement exploré pour des applications fonctionnelles dans la recherche sur les matériaux biomédicaux . Cela inclut son utilisation pour la libération de médicaments et la détection et l'identification des glycopeptides N-liés à faible abondance .
Libération ciblée
Le this compound a été utilisé comme support fonctionnalisé pour une libération ciblée . Cette application met à profit les propriétés uniques du this compound pour améliorer l'efficacité et la spécificité des systèmes de libération de médicaments .
Mécanisme D'action
Target of Action
Maltosan, a derivative of maltose, primarily targets enzymes such as Cyclomaltodextrin glucanotransferase, Alpha-amylase 2B, Beta-amylase, Maltogenic alpha-amylase, Maltodextrin phosphorylase, Maltose-binding periplasmic protein, Alpha-glucosidase, and Maltose binding protein . These enzymes play crucial roles in the metabolism of maltose and related compounds.
Mode of Action
This compound interacts with these enzymes, facilitating the breakdown of maltose into glucose units. This process is essential for the utilization of maltose as an energy source .
Biochemical Pathways
The breakdown of maltose by these enzymes is part of the larger carbohydrate metabolism pathway. This pathway is responsible for the breakdown of carbohydrates into simpler forms that can be used for energy production .
Pharmacokinetics
As a sugar derivative, it is likely to be rapidly absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the urinary system .
Result of Action
The action of this compound results in the breakdown of maltose into glucose, which can then be used for energy production. This process is essential for organisms that utilize maltose as an energy source .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other sugars or compounds might affect the efficiency of maltose breakdown. Additionally, factors such as pH and temperature can impact the activity of the enzymes that this compound targets .
Analyse Biochimique
Biochemical Properties
Maltosan is involved in several biochemical reactions, primarily through its interaction with enzymes such as maltose phosphorylase. This enzyme catalyzes the reversible phosphorolysis of maltose to glucose and glucose-1-phosphate . This compound interacts with various biomolecules, including glucose, glucosamine, and other sugars, facilitating the synthesis of oligosaccharides through reverse phosphorolysis . These interactions are crucial for the metabolism of maltodextrin in certain bacteria .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the intracellular metabolism of maltodextrin in bacteria such as Bacillus subtilis and Lactobacillus acidophilus . By interacting with enzymes like α-glucosidase and neopullulanase, this compound plays a role in the breakdown and utilization of maltodextrin, impacting cellular energy production and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with enzymes and other biomolecules. This compound exerts its effects through the sequential Bi–Bi mechanism, where it facilitates the phosphorolysis of maltose by donating a proton to the glucosidic oxygen and enabling the attack of inorganic phosphate on the glucosyl residue . This mechanism is essential for the synthesis of α-glucosides and the regulation of metabolic pathways involving maltose .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound is stable within a pH range of 4.5 to 10.4 and at temperatures up to 40°C . These properties make it suitable for various biochemical assays and studies involving maltose metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound can have threshold effects, where low doses may enhance metabolic activity, while high doses could lead to adverse effects such as enzyme inhibition or metabolic imbalances . Understanding the dosage effects is crucial for optimizing its use in biochemical research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways that include the breakdown and synthesis of maltose and other sugars. It interacts with enzymes like maltose phosphorylase, α-glucosidase, and neopullulanase, which are essential for the metabolism of maltodextrin . These interactions influence metabolic flux and the levels of metabolites such as glucose and glucose-1-phosphate .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, affecting its overall activity and function . Understanding the transport mechanisms is important for elucidating the role of this compound in cellular metabolism .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are crucial for its activity and function, as they determine the sites of interaction with enzymes and other biomolecules . Studying the subcellular localization of this compound provides insights into its role in cellular processes and metabolic pathways .
Propriétés
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O10/c13-1-3-5(14)6(15)8(17)12(20-3)22-10-4-2-19-11(21-4)9(18)7(10)16/h3-18H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYZUJSCZCPGHH-QUYVBRFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O1)O2)O)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the relationship between the polymerization degree of malto-oligosaccharides and the adsorption capacity of the macroporous resin?
A1: The research found a positive correlation between the polymerization degree of malto-oligosaccharides and the adsorption capacity of the macroporous resin. This means that the resin demonstrates a higher affinity for and adsorbs larger malto-oligosaccharides (those with a higher degree of polymerization) more effectively than smaller ones [].
Q2: Can deionized water be used to elute the adsorbed polysaccharides from the macroporous resin?
A2: No, the research indicates that deionized water is not effective in eluting the adsorbed polysaccharides. Instead, 95% ethanol was found to be necessary for eluting the adsorbed polysaccharides from the macroporous resin [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(12S)-24-[2-[[[2-[(12R)-12-hydroxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-24-yl]ethylamino]-[2-[(12S)-12-hydroxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-24-yl]ethylamino]phosphinothioyl]amino]ethyl]-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol;hydrate](/img/structure/B1253553.png)



![1-[(1S,3R,6S,8R,11S,12S,14R,15R,16R)-6-(Dimethylamino)-14-hydroxy-12,16-dimethyl-7-methylidene-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]ethanone](/img/structure/B1253559.png)

![[(1R,7R,8S,26R,28S,29R)-1,13,14,15,18,19,20,34,35,39,39-undecahydroxy-2,5,10,23,31-pentaoxo-6,9,24,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,26.08,29.011,16.017,22.032,37]tetraconta-3,11,13,15,17,19,21,32,34,36-decaen-28-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1253564.png)
![(1'R,2'S,3'S,5S,5'S,7'S,10'S,11'R,18'R)-7',11'-Dimethyl-18'-methylsulfanylspiro[oxolane-5,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadeca-12,15-diene]-2,14'-dione](/img/structure/B1253567.png)
![(4E,6E,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl carbamate](/img/structure/B1253569.png)

![(5S)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-5-(methylaminomethyl)-1,3-oxazolidin-2-one](/img/structure/B1253573.png)


![N-[2-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1253576.png)
